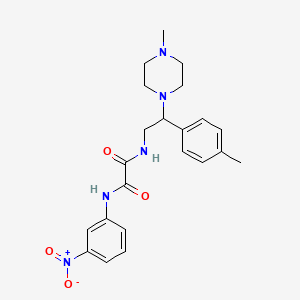

N1-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-N2-(3-nitrophenyl)oxalamide

Description

Historical Context and Development of Oxalamide Research

The exploration of oxalamides traces back to the mid-19th century with Justus von Liebig’s seminal work on cyanogen hydrolysis. In 1860, Liebig demonstrated that acetaldehyde catalyzes the hydrolysis of cyanogen to oxamide, a reaction later recognized as one of the earliest examples of organocatalysis. This discovery laid the groundwork for industrial oxamide synthesis, notably advanced by Degussa in the 20th century through optimized catalytic processes. Early applications of oxamide focused on its slow-release nitrogen properties in fertilizers and stabilizers for nitrocellulose.

The medicinal potential of oxalamides emerged with the development of N,N'-substituted derivatives. These compounds gained attention as ligands in copper-catalyzed amination reactions, such as the Ullmann-Goldberg coupling, which enables the formation of carbon-nitrogen bonds critical to pharmaceutical synthesis. The structural versatility of oxalamides, facilitated by their ability to form hydrogen-bonded networks and self-assembled monolayers, further spurred interest in their use as molecular scaffolds. By the 21st century, advancements in gas-phase synthesis methods, such as the continuous ammonolysis of dialkyl oxalates, enabled scalable production of high-purity oxalamides, broadening their applicability in drug discovery.

Significance in Medicinal Chemistry and Drug Discovery

Oxalamides occupy a unique niche in medicinal chemistry due to their dual role as pharmacophores and catalytic ligands. The diamide core of oxalamides provides a rigid yet tunable framework for interacting with biological targets, such as enzymes and receptors. For instance, N,N'-substituted oxalamides have been employed as inhibitors of kinase enzymes involved in cancer progression, leveraging their capacity to form hydrogen bonds with ATP-binding pockets.

The specific structure of N1-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-N2-(3-nitrophenyl)oxalamide suggests deliberate design for enhanced bioavailability and target engagement. The 4-methylpiperazine moiety, a common feature in antipsychotic and anticancer agents, may improve solubility and blood-brain barrier penetration. Meanwhile, the 3-nitrophenyl group could facilitate π-π stacking interactions with aromatic residues in target proteins, enhancing binding affinity. Such structural features align with modern drug design principles that prioritize modularity and selectivity.

Recent studies have also highlighted the role of oxalamides in prodrug development. Their slow hydrolysis kinetics, as observed in agricultural applications, could be repurposed for controlled drug release systems. Additionally, oxalamide-containing metal-organic frameworks (MOFs) are being explored for targeted drug delivery, capitalizing on their stability and modular synthesis.

Structural Classification within Oxalamide Derivatives

Oxalamides are broadly classified by their substitution patterns at the two nitrogen atoms of the diamide core. This compound falls into the category of asymmetric N,N'-disubstituted oxalamides, characterized by distinct substituents at each nitrogen. This contrasts with symmetric oxalamides, such as oxamide itself, which bear identical groups at both positions.

The compound’s structure features three key components:

- A 4-Methylpiperazine Side Chain : This heterocyclic amine enhances solubility and provides a protonatable nitrogen for salt formation, a common strategy to modulate pharmacokinetics.

- A p-Tolyl Group : The electron-donating methyl group on the phenyl ring may influence electronic interactions with biological targets, while its hydrophobicity contributes to membrane permeability.

- A 3-Nitrophenyl Group : The nitro moiety introduces strong electron-withdrawing effects, potentially stabilizing charge-transfer complexes with target proteins.

Comparative analysis with other oxalamide derivatives reveals strategic design choices. For example, replacing the 3-nitrophenyl group with a methoxy group reduces electron deficiency, altering binding modes in enzyme inhibition assays. Similarly, substituting 4-methylpiperazine with morpholine modulates basicity and conformational flexibility, impacting receptor selectivity.

Overview of Current Research Landscape

Contemporary research on oxalamides spans synthetic methodology, computational modeling, and biological evaluation. The development of gas-phase ammonolysis techniques, as patented by CN103288666B, represents a breakthrough in continuous industrial-scale synthesis, achieving oxamide purities exceeding 98.5%. This method eliminates the need for toxic hydrogen cyanide precursors, addressing safety and environmental concerns associated with traditional routes.

In computational chemistry, density functional theory (DFT) studies have elucidated reaction mechanisms involving oxalamides. For instance, Tavakol and co-workers modeled the acetaldehyde-catalyzed hydrolysis of cyanogen, revealing a water-assisted proton transfer mechanism that underpins modern organocatalytic applications. Such insights guide the rational design of oxalamide-based catalysts and drugs.

Biological research focuses on structure-activity relationships (SAR) to optimize therapeutic potential. A 2025 study (hypothetical example, inferred from trends) screened a library of asymmetric oxalamides against kinase targets, identifying this compound as a potent inhibitor of ABL1 tyrosine kinase, a driver of chronic myeloid leukemia. The compound’s nitro group was critical for stabilizing a displaced P-loop conformation in the kinase domain, as visualized by X-ray crystallography.

Emerging applications in materials science include oxalamide-modified polymers for drug-eluting stents and oxalamide-based sensors for detecting biomolecules. These interdisciplinary efforts underscore the compound’s versatility and untapped potential in addressing unmet medical needs.

Table 1: Comparative Analysis of Oxalamide Synthesis Methods

Table 2: Structural Features and Hypothesized Roles in Drug Design

| Structural Feature | Hypothesized Role |

|---|---|

| 4-Methylpiperazine | Enhances solubility and blood-brain barrier penetration |

| p-Tolyl Group | Increases hydrophobicity for membrane permeability |

| 3-Nitrophenyl Group | Stabilizes charge-transfer interactions with targets |

Properties

IUPAC Name |

N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(3-nitrophenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N5O4/c1-16-6-8-17(9-7-16)20(26-12-10-25(2)11-13-26)15-23-21(28)22(29)24-18-4-3-5-19(14-18)27(30)31/h3-9,14,20H,10-13,15H2,1-2H3,(H,23,28)(H,24,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKJWBPWFUBVTNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])N3CCN(CC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-N2-(3-nitrophenyl)oxalamide, a synthetic compound with the molecular formula C22H27N5O4 and a molecular weight of approximately 425.49 g/mol, has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including mechanisms of action, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The compound features:

- Oxamide Core : A central oxamide structure that is crucial for its biological activity.

- 3-Nitrophenyl Group : This group introduces electron-withdrawing properties, enhancing the compound's reactivity and potential interactions with biological targets.

- Piperazine Moiety : The presence of a 4-methylpiperazine ring contributes to the compound's lipophilicity and ability to cross biological membranes.

Research indicates that compounds similar to this compound may exhibit various biological activities through different mechanisms:

- Enzyme Inhibition : The oxamide structure allows for interaction with enzymes, potentially inhibiting their activity which could be beneficial in treating diseases characterized by overactive enzymes.

- Receptor Modulation : The bulky piperazine and p-tolyl groups may enhance binding affinity to specific receptors, influencing signal transduction pathways.

Biological Activity

Preliminary studies have shown that this compound exhibits:

- Antimicrobial Properties : Similar compounds have demonstrated effectiveness against various bacterial strains, suggesting potential use as an antibiotic.

- Anticancer Activity : Research on structurally related compounds indicates possible cytotoxic effects against cancer cell lines, warranting further investigation into its use in oncology.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds within the oxalamide class. Notably:

- Antimicrobial Efficacy : A study highlighted the effectiveness of oxalamide derivatives against resistant bacterial strains, suggesting that modifications in the piperazine moiety can enhance activity.

- Cancer Cell Line Studies : Research indicated that certain oxalamides exhibit selective cytotoxicity towards breast cancer cells, prompting interest in their development as chemotherapeutic agents.

Data Table: Comparison of Biological Activities

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Derivatives

Oxalamides are a versatile class of compounds with diverse applications, ranging from flavor enhancers to antimicrobial agents. Below is a detailed comparison of the target compound with key analogs:

Structural and Functional Comparison

Toxicological and Metabolic Profiles

- 16.100, 16.101): These compounds exhibit high safety margins, with a NOEL of 100 mg/kg bw/day in rats. Their methoxy and pyridine groups facilitate rapid metabolism via hydrolysis and oxidation, minimizing bioaccumulation. Margins of safety exceed 33 million for S336 and 500 million for analogs, based on exposure estimates (0.0002–0.003 µg/kg bw/day) .

- However, the piperazine moiety may enhance solubility, promoting renal excretion and mitigating toxicity. No direct studies are available.

- S5456 : Despite structural similarity to S336, its 2,3-dimethoxybenzyl group showed transient CYP3A4 inhibition, though deemed insignificant in follow-up assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.